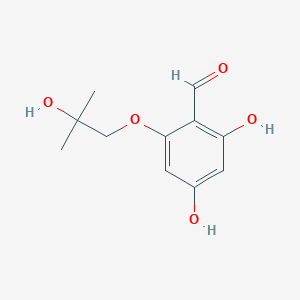
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide: is an organic compound that belongs to the class of isoquinoline derivatives This compound is characterized by the presence of a methyl group, a prop-2-yn-1-yl group, and an isoquinoline-1-carboxamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide typically involves the alkylation of isoquinoline-1-carboxamide with propargyl bromide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene under phase-transfer catalysis conditions .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an organic solvent like toluene.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted isoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is used as a building block in organic synthesis. It is a useful synthon in Sonogashira cross-coupling reactions .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: this compound and its derivatives are being investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities .
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique chemical structure makes it a valuable intermediate in the production of complex organic molecules.
Mécanisme D'action
The mechanism of action of N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide involves its interaction with specific molecular targets. The compound can act as a photosensitizer, generating singlet oxygen and superoxide radicals through energy transfer and single electron transfer pathways . These reactive oxygen species can then interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- N-Methyl-N-(prop-2-yn-1-yl)aniline
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(prop-2-yn-1-yl)-o-phenylenediamines
Comparison: N-Methyl-N-(prop-2-yn-1-yl)isoquinoline-1-carboxamide is unique due to its isoquinoline core, which imparts distinct chemical and biological propertiesThe presence of the isoquinoline moiety also differentiates it from simpler compounds like 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide .
Propriétés
Numéro CAS |
138202-71-8 |
|---|---|
Formule moléculaire |
C14H12N2O |
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
N-methyl-N-prop-2-ynylisoquinoline-1-carboxamide |
InChI |
InChI=1S/C14H12N2O/c1-3-10-16(2)14(17)13-12-7-5-4-6-11(12)8-9-15-13/h1,4-9H,10H2,2H3 |
Clé InChI |
UPXWOOIMJFMJRU-UHFFFAOYSA-N |
SMILES canonique |
CN(CC#C)C(=O)C1=NC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


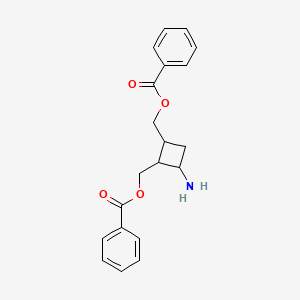
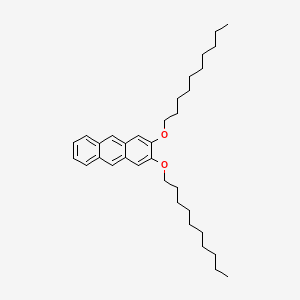
![Ethyl 4-[2-(heptyloxy)ethoxy]benzoate](/img/structure/B14267080.png)

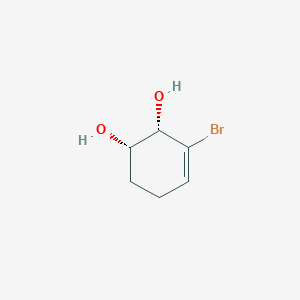
![1-[(Benzyloxy)methyl]-3-(3-methylpentyl)benzene](/img/structure/B14267111.png)
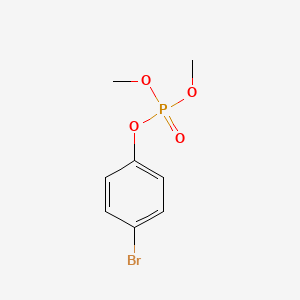
![(NZ)-N-[2-bromo-1-(3-methoxy-1,2-oxazol-5-yl)ethylidene]hydroxylamine](/img/structure/B14267129.png)
amino}-4-oxobut-2-enoic acid](/img/structure/B14267130.png)
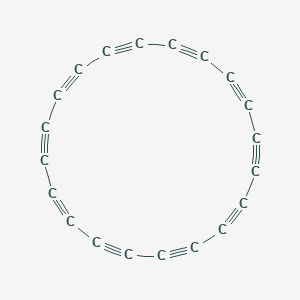
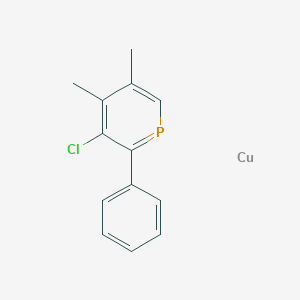
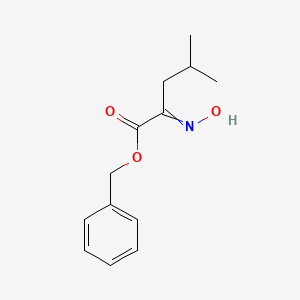
![(4S)-4-[(4-Aminophenyl)methyl]-3-methyl-1,3-oxazolidin-2-one](/img/structure/B14267154.png)
